4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a benzyloxy group, a fluorophenyl group, and a carboxylic acid group attached to a pyrazole ring
Preparation Methods
The synthesis of 4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the benzyloxy group: This step involves the reaction of the pyrazole intermediate with benzyl chloride in the presence of a base.
Introduction of the fluorophenyl group: This can be done through a coupling reaction, such as a Suzuki coupling, between the pyrazole intermediate and a fluorophenyl boronic acid.
Industrial production methods may involve optimization of these steps to improve yield and efficiency, often using flow microreactor systems for better control and sustainability .
Chemical Reactions Analysis
4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and fluorophenyl positions, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include bases, acids, catalysts, and solvents like dichloromethane, ethanol, and tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
4-(benzyloxy)-1-phenyl-1H-pyrazole-3-carboxylic acid: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
4-(benzyloxy)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid: Contains a chlorine atom instead of fluorine, which can influence its properties and applications.
4-(benzyloxy)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid: Contains a methyl group, which may alter its reactivity and biological effects.
The uniqueness of this compound lies in the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to other similar compounds .
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-phenylmethoxypyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c18-13-6-8-14(9-7-13)20-10-15(16(19-20)17(21)22)23-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEURMBZBBRWJOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN(N=C2C(=O)O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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